3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the direct synthesis of substituted pyrazole, which is structurally similar to imidazole, was described using a 3+2 annulation method. This involved the preparation of (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride to produce the pyrazole derivative . Another synthesis route for an imidazole derivative, specifically ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, involved condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction, with an overall yield of 32.2% .
Molecular Structure Analysis
The molecular structures of imidazole derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a pyrazole derivative was confirmed using single crystal X-ray diffraction studies, which revealed stabilization by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structures of various ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were determined, showing hydrogen-bonded supramolecular structures in one, two, and three dimensions .
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives can be complex, involving various types of intermolecular interactions. The papers provided do not detail specific chemical reactions of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, but they do mention the formation of hydrogen bonds such as N-H...N, C-H...N, and C-H...O in related compounds, which are crucial for the stability of their supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be diverse. For instance, the thermal behavior of 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride was investigated, showing that it undergoes dehydration, evaporation of HCl and the base, and decomposition over a range of temperatures . The protonation constant of this compound was also determined, which is an important parameter in understanding its chemical behavior in solution .
Scientific Research Applications
Synthesis and Structural Analysis
Catalysis and Green Chemistry
Imidazole derivatives also find applications in catalysis and green chemistry. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate serves as an efficient, halogen-free catalyst in synthesizing polyhydroquinoline derivatives, highlighting the use of imidazole-based ionic liquids in promoting sustainable chemical reactions (N. G. Khaligh, 2014).
Biological Activity
The biological activity of imidazole derivatives is a significant area of research. Studies have demonstrated that 1H-imidazoles can exhibit hormonal activity and inhibit cyclooxygenase enzymes, indicating potential therapeutic applications in estrogen receptor-positive cancer treatment and anti-inflammatory drugs (T. Wiglenda, I. Ott, et al., 2005). Moreover, the synthesis of hydroxycinnamic acid amides of thiazole containing amino acids and their antioxidative and antiviral activities further exemplify the broad spectrum of biological research involving imidazole derivatives (I. Stankova, Kiril N. Chuchkov, et al., 2009).
Material Science
In material science, imidazole derivatives contribute to developing new materials with unique properties. For instance, a Eurium–Organic Polymer incorporating 1-H, 2-Ethyl-4,5-Imidazole Dicarboxylate and Formate Ancillary Ligand has been explored for its structure, luminescent, and magnetic properties, indicating the potential for applications in optoelectronics and magnetic materials (J. Zhou, L. Zhou, et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-ethylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-8-4-7-3-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDAAXJAFOZUGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559160 |
Source
|
Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride | |
CAS RN |
1185297-91-9 |
Source
|
Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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